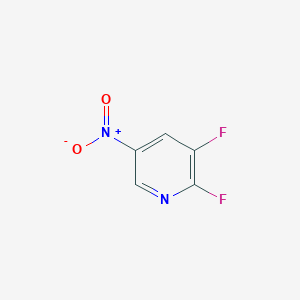

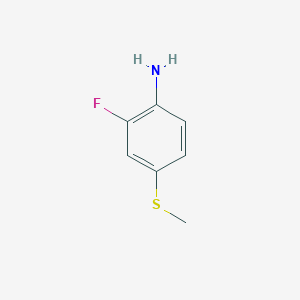

5-(4-氟苯基)-2-甲基-1,3-噻唑-4-羧酸

描述

The compound "5-(4-Fluorophenyl)-2-methyl-1,3-thiazole-4-carboxylic acid" is a fluorinated thiazole derivative. Thiazoles are heterocyclic compounds containing both sulfur and nitrogen in the ring, which are of significant interest due to their diverse biological activities. Fluorinated compounds, such as those with a 4-fluorophenyl group, are often explored for their potential pharmacological properties, including antimicrobial and anticancer activities .

Synthesis Analysis

The synthesis of thiazole derivatives can be achieved through various methods, including the Gewald synthesis technique, which involves the reaction of ketones with malononitrile, a mild base, and sulfur powder . Another method is the Vilsmeier-Haack reaction, which is used to synthesize 1,3-disubstituted pyrazole-4-carboxaldehyde derivatives as intermediates for further reactions . Additionally, the photolysis of certain isoxazole carboxylates in the presence of thioamides can yield thiazole-5-carboxylate esters . These synthetic routes are crucial for creating a variety of thiazole-based compounds with potential biological activities.

Molecular Structure Analysis

The molecular structure of thiazole derivatives is often confirmed using various spectroscopic techniques, including infrared spectroscopy (IR), nuclear magnetic resonance (NMR), and mass spectrometry . X-ray crystallography is also employed to determine the crystal structure of these compounds, providing detailed insights into their molecular conformations and interactions .

Chemical Reactions Analysis

Thiazole derivatives can undergo a range of chemical reactions, including condensation to form Schiff bases , cyclization reactions to create complex heterocyclic systems , and unexpected ring closures under specific conditions . These reactions are often influenced by the presence of substituents on the thiazole ring or the phenyl group, which can lead to the formation of novel compounds with unique properties.

Physical and Chemical Properties Analysis

The physical and chemical properties of thiazole derivatives, such as solubility, melting point, and stability, are influenced by their molecular structure. The introduction of fluorine atoms can significantly affect these properties, as fluorine is highly electronegative and can alter the electronic distribution within the molecule . Theoretical studies using density functional theory (DFT) can provide insights into the electronic structure, spectral features, and hydrogen bonding of these compounds . Additionally, the antimicrobial and anticancer activities of thiazole derivatives are often evaluated in vitro, providing valuable information on their potential therapeutic applications .

科学研究应用

铝(III) 检测

5-(4-氟苯基)-2-甲基-1,3-噻唑-4-羧酸和类似化合物已被研究用于检测铝(III) 离子。这些化合物可以形成稳定的二元 Al³⁺ 配合物,并在配位后表现出紫外-可见吸收的显着变化,使其适用于选择性检测 Al³⁺ (Lambert 等人,2000)。

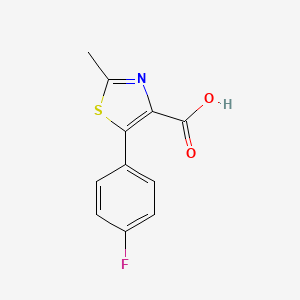

结构表征

该化合物已被用于合成同构分子的合成,这些分子使用单晶衍射进行结构表征。发现这些分子(包括 5-(4-氟苯基)-2-甲基-1,3-噻唑-4-羧酸)基本上是平面的,某些基团垂直定向 (Kariuki, Abdel-Wahab, & El-Hiti, 2021)。

噻唑羧酸酯的合成

一项研究展示了使用该化合物合成噻唑-5-羧酸酯。此方法涉及光解,并得到中等收率的酯,在各种化学合成中具有潜在应用 (Fong, Janowski, Prager, & Taylor, 2004)。

杂环 γ-氨基酸的合成

4-氨基(甲基)-1,3-噻唑-5-羧酸 (ATC),在结构上与 5-(4-氟苯基)-2-甲基-1,3-噻唑-4-羧酸相关,已被合成作为一类新的杂环 γ-氨基酸。这些化合物在模拟蛋白质的二级结构方面很有价值,并且使用交叉克莱森缩合合成 (Mathieu 等人,2015)。

抗菌活性

含有醚结构并衍生自类似化合物的 novel 噻唑化合物已被研究其抗菌性能。其中一些衍生物对各种病原体表现出显着的杀菌活性 (邱丽嘎,2015)。

光降解分析

含噻唑化合物的 photo-degradation 行为已得到研究。了解这些化合物的降解途径在药物开发和稳定性研究中至关重要 (Wu, Hong, & Vogt, 2007)。

安全和危害

属性

IUPAC Name |

5-(4-fluorophenyl)-2-methyl-1,3-thiazole-4-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H8FNO2S/c1-6-13-9(11(14)15)10(16-6)7-2-4-8(12)5-3-7/h2-5H,1H3,(H,14,15) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XYIAPLYZWWLUBC-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=NC(=C(S1)C2=CC=C(C=C2)F)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H8FNO2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60624786 | |

| Record name | 5-(4-Fluorophenyl)-2-methyl-1,3-thiazole-4-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60624786 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

237.25 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

5-(4-Fluorophenyl)-2-methyl-1,3-thiazole-4-carboxylic acid | |

CAS RN |

433283-22-8 | |

| Record name | 5-(4-Fluorophenyl)-2-methyl-4-thiazolecarboxylic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=433283-22-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 5-(4-Fluorophenyl)-2-methyl-1,3-thiazole-4-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60624786 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 4-Thiazolecarboxylic acid, 5-(4-fluorophenyl)-2-methyl | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthesis routes and methods

Procedure details

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![6-Fluoro-2-(piperazin-1-yl)benzo[d]thiazole](/img/structure/B1322102.png)

![2-Chloro-6,7-dihydro-5H-pyrrolo[3,4-D]pyrimidine](/img/structure/B1322116.png)